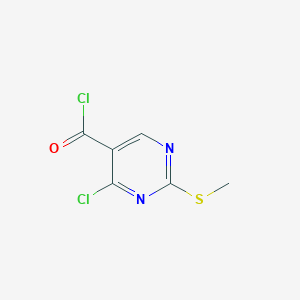
4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl2N2OS . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 185.64 . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Chemical Reactions Analysis
While specific reaction mechanisms involving this compound are not available, it’s known that related compounds like 4-Chloro-2-methylthiopyrimidine can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 185.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational chemistry methods.科学的研究の応用
Synthesis of New Compounds
4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is utilized in the synthesis of new chemical compounds. For instance, it reacts with 5-chloro-2-(methylsulfonyl/methylthio)pyrimidines to form new nitriles, which then cyclize to create diverse pyrimidine derivatives with potential chemical and pharmacological applications (Volovenko et al., 2004).
Influence on DNA Methylation
Studies involving derivatives of 4-Chloro-2-(methylthio)pyrimidine have explored their influence on DNA methylation. These studies are crucial in understanding how such compounds might interact with genetic material, which is essential for their potential therapeutic applications (Grigoryan et al., 2012).
Creation of Fused Pyrimidines
The compound is also used in the creation of fused pyrimidines. These chemical structures, obtained through reactions of 4-Chloro-2-(methylthio)pyrimidine with various agents, offer significant insights into new chemical entities, potentially useful in pharmacology and material sciences (El-Reedy et al., 1989).
Synthesis of Antiviral Compounds
Additionally, 4-Chloro-2-(methylthio)pyrimidine derivatives have been synthesized and studied for their antiviral properties. Understanding the antiviral capabilities of such compounds is vital for the development of new pharmaceuticals (Saxena et al., 1988).
Safety and Hazards
4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on various factors such as its formulation, route of administration, and individual patient characteristics.
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the compound’s stability and efficacy.
特性
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFCRGDGVPCDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55084-66-7 |
Source


|
| Record name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)




![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)
![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)